molecular formula C28H17Cl2N5O8 B586173 N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) CAS No. 1391053-25-0

N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)

Cat. No.: B586173
CAS No.: 1391053-25-0
M. Wt: 622.371
InChI Key: DWLCBMFUVQKASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide, commonly known as a Clonazepam Impurity, is a chemical compound used primarily in the pharmaceutical industry. It is a byproduct or impurity found in the synthesis of Clonazepam, a medication used to treat seizures and panic disorders. This compound is of interest due to its structural properties and potential effects on the efficacy and safety of Clonazepam.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide has several scientific research applications:

    Chemistry: Used as a reference standard in the analysis of Clonazepam and its impurities.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its effects on the pharmacokinetics and pharmacodynamics of Clonazepam.

    Industry: Used in quality control processes to ensure the purity and safety of pharmaceutical products.

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is not well-documented, but it is believed to interact with molecular targets similar to those of Clonazepam. It may bind to the gamma-aminobutyric acid (GABA) receptors in the brain, modulating the inhibitory effects of GABA and influencing neuronal activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]urea: Another impurity found in the synthesis of Clonazepam with similar structural properties.

    N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]thiourea: A thiourea derivative with similar chemical properties.

Uniqueness

N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is unique due to its imidodicarbonic diamide structure, which distinguishes it from other impurities. This unique structure may influence its chemical reactivity and interactions with biological molecules, making it an important compound for research and quality control in the pharmaceutical industry.

Properties

CAS No.

1391053-25-0

Molecular Formula

C28H17Cl2N5O8

Molecular Weight

622.371

IUPAC Name

1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea

InChI

InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39)

InChI Key

DWLCBMFUVQKASU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl

Synonyms

N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]actemide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.